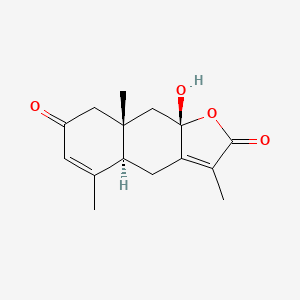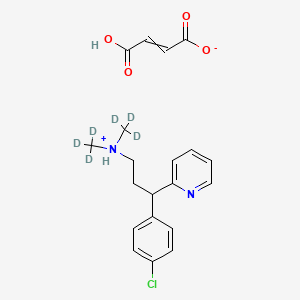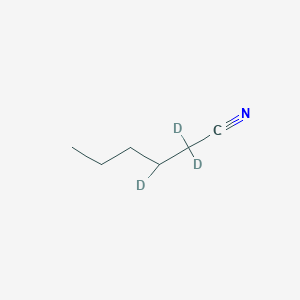
Esmolol Isopropyl Amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Esmolol Isopropyl Amine (EIA) is an anesthetic agent that has been widely used in laboratory experiments and clinical settings for the past few decades. It is a synthetic derivative of the naturally occurring anesthetic agent esmolol and is a widely used anesthetic for both laboratory and clinical settings. EIA is a powerful anesthetic agent that is both safe and effective when used correctly. It is a widely used anesthetic agent due to its rapid onset of action, low toxicity, and minimal side effects.
Aplicaciones Científicas De Investigación
Cardiology
Application Summary
Esmolol Isopropyl Amine is used in cardiology for managing conditions such as septic shock and cardiac arrest with refractory shockable rhythms .
Methods of Application
In the treatment of septic shock, Esmolol is administered intravenously after advanced cardiovascular life support procedures. Dosage and administration are carefully monitored to achieve the desired heart rate reduction without compromising hemodynamic stability .
Results and Outcomes
Studies have shown that Esmolol can decrease 28-day mortality rates and reduce heart rate significantly compared to standard treatments. It has been associated with decreased heart rate and improved survival rates in in-hospital cardiac arrest patients .
Neurology
Application Summary
In neurology, Esmolol is explored for its neuroprotective properties, particularly in cases of severe traumatic brain injury .
Methods of Application
Esmolol is given intravenously within 24 hours of injury. The dosing schedule is determined using the continual reassessment method to balance heart rate reduction with cerebral perfusion pressure maintenance .
Results and Outcomes
The ongoing studies aim to establish a dosing schedule that provides neuroprotection without causing secondary injury from hypotension. The results are pending further research .
Pharmacology
Application Summary
Pharmacological research has investigated Esmolol’s efficacy in various clinical settings, including its impact on septic shock patient outcomes .
Methods of Application
Esmolol is administered based on patient-specific factors, with dosages adjusted according to the severity of the condition and the patient’s response to the drug .
Results and Outcomes
Meta-analyses have demonstrated that Esmolol treatment is associated with reduced mortality and improved hemodynamic parameters in septic shock patients .
Anesthesiology
Application Summary
Esmolol is used in anesthesiology to reduce anesthetic requirements and facilitate early extubation in patients undergoing intracranial surgery .
Methods of Application
Patients receive a bolus of Esmolol before anesthesia induction, followed by a continuous infusion to maintain a target Bispectral Index value .
Results and Outcomes
Studies have shown that Esmolol significantly reduces the required doses of propofol and sevoflurane, allowing for smoother emergence from anesthesia and early extubation .
Emergency Medicine
Application Summary
Esmolol is utilized in emergency medicine for the treatment of recent-onset atrial fibrillation and in-hospital cardiac arrest with refractory shockable rhythms .
Methods of Application
Esmolol is administered intravenously, often after the second dose of amiodarone, to control ventricular rate in patients with atrial fibrillation .
Results and Outcomes
Esmolol has shown superiority over amiodarone in achieving rate control within 40 minutes of administration and has been effective in improving survival rates in cardiac arrest scenarios .
This analysis provides a detailed overview of the diverse applications of Esmolol Isopropyl Amine across different scientific fields, highlighting its versatility and potential in various clinical settings.
Intensive Care Medicine
Application Summary
Esmolol is used in intensive care settings to manage hyperkinetic septic shock, aiming to reduce heart rate and control inflammatory responses .
Methods of Application
In a pilot study, Esmolol was infused during 6 hours to decrease the heart rate by 20% after initial resuscitation in hyperkinetic septic shock patients .
Results and Outcomes
The study found that while Esmolol was associated with a significant decrease in heart rate, it also led to an increased need for norepinephrine and a decrease in cardiac index. However, tissue perfusion was maintained, and pro-inflammatory proteins decreased .
Systematic Review and Meta-analysis
Application Summary
A systematic review and meta-analysis have been conducted to evaluate the efficacy and safety of Esmolol in septic shock patients .
Methods of Application
The meta-analysis included studies that used Esmolol for heart rate control in septic shock patients, assessing mortality rates and cardiac biomarkers among other parameters .
Materials Science
Application Summary
While not directly related to Esmolol Isopropyl Amine, amines, in general, have extensive applications in materials science for the synthesis of polymers, catalysts, sensors, and nanomaterials .
Methods of Application
Amines serve as building blocks in various synthesis processes, contributing to the design and fabrication of functional materials .
Results and Outcomes
The unique properties of amines enable advancements in materials science, although specific outcomes related to Esmolol Isopropyl Amine in this field are not detailed in the available literature .
Propiedades
Número CAS |
83356-59-6 |
|---|---|
Nombre del producto |
Esmolol Isopropyl Amine |
Fórmula molecular |
C₁₈H₃₀N₂O₃ |
Peso molecular |
322.44 |
Sinónimos |
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]-N-(1-methylethyl)-benzenepropanamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2R)-2-Carboxy-2-hydroxyethyl]benzoic acid](/img/structure/B1142656.png)
![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142668.png)
![7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142670.png)
